molecular formula C11H10O3 B1598004 Ethanone, 1-(4-methoxy-2-benzofuranyl)- CAS No. 59445-59-9

Ethanone, 1-(4-methoxy-2-benzofuranyl)-

Cat. No. B1598004
CAS RN: 59445-59-9
M. Wt: 190.19 g/mol
InChI Key: UPWQUEPUCGYGBD-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-methoxy-2-benzofuranyl)- , also known by other names such as 2-Acetyl-7-methoxybenzofuran , is a chemical compound with the following molecular formula: C11H10O3 . It belongs to the class of ketones and features a benzofuran ring with an acetyl group and a methoxy substituent .

Scientific Research Applications

Anticancer Activity

Compounds structurally related to Ethanone, 1-(4-methoxy-2-benzofuranyl)-, have been identified with potential anticancer properties. For instance, a new benzofuran derivative isolated from Petasites hybridus demonstrated moderate inhibitory activity against human breast cancer MCF-7 cells. This discovery opens up new avenues for the development of benzofuran-based anticancer therapies, highlighting the importance of such compounds in medicinal chemistry (Khaleghi et al., 2011).

Novel Synthetic Pathways

Research has also focused on novel synthetic pathways involving Ethanone, 1-(4-methoxy-2-benzofuranyl)- derivatives. A study detailed an efficient and green synthetic procedure for preparing 9Hfuro[2,3-f]chromene-8,9-dicarboxylates via a three-component reaction involving 1-(6-hydroxy-2-isopropenyl-1-benzofuranyl)-1-ethanone. This synthetic route not only offers a new method for producing chromene derivatives but also exemplifies the utility of Ethanone, 1-(4-methoxy-2-benzofuranyl)- in facilitating diverse chemical reactions (Rostami-Charati et al., 2012).

Optoelectronic Properties

The optoelectronic properties of benzofuran derivatives, closely related to Ethanone, 1-(4-methoxy-2-benzofuranyl)-, have been explored, revealing potential applications in electronic and optoelectronic devices. A study synthesized a series of benzofuran substituted chalcone derivatives and investigated their UV spectra, band structure, and conductivity properties. The findings suggest that such compounds could be suitable for use in various electronic and optoelectronic applications, highlighting the versatility of Ethanone, 1-(4-methoxy-2-benzofuranyl)- derivatives in material science (Coskun et al., 2019).

properties

IUPAC Name

1-(4-methoxy-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7(12)11-6-8-9(13-2)4-3-5-10(8)14-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWQUEPUCGYGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208165
Record name Ethanone, 1-(4-methoxy-2-benzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(4-methoxy-2-benzofuranyl)-

CAS RN

59445-59-9
Record name Ethanone, 1-(4-methoxy-2-benzofuranyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059445599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(4-methoxy-2-benzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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